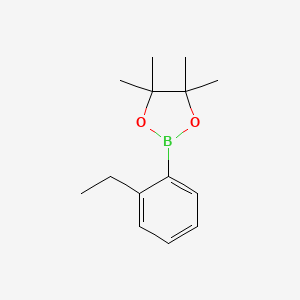

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with an ethylphenyl group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

[ \text{2-Ethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. Its utility is particularly noted in the synthesis of boron-containing compounds which are crucial for various chemical transformations.

Key Reactions:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are foundational in constructing complex organic molecules.

- Boronate Esters Formation : The compound can be converted into boronate esters that are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

In drug discovery, 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in enhancing drug efficacy and selectivity.

Applications:

- Boron-Based Pharmaceuticals : The compound is used to create novel boron-based drugs that exhibit improved biological activity against various diseases.

- Cholinesterase Inhibitors : Research indicates potential applications in developing cholinesterase inhibitors for treating Alzheimer’s disease. Studies have shown that compounds derived from this dioxaborolane can effectively inhibit acetylcholinesterase activity .

Material Science

This dioxaborolane is also employed in developing advanced materials due to its unique chemical properties.

Material Applications:

- Polymers and Coatings : It is used to synthesize polymers that exhibit enhanced thermal stability and mechanical properties.

- Nanomaterials : The compound aids in the fabrication of nanomaterials that can be utilized in electronics and photonics.

Environmental Chemistry

The compound contributes to environmentally friendly processes aimed at minimizing waste and enhancing sustainability.

Green Chemistry Applications:

- Sustainable Synthesis : Its use in synthetic pathways reduces the environmental impact of chemical processes by minimizing hazardous waste.

- Catalysis : It serves as a catalyst in reactions that promote green chemistry principles.

Analytical Chemistry

In analytical applications, this compound aids in the detection and quantification of specific compounds.

Analytical Techniques:

- Chromatography : The compound is used as a derivatizing agent to enhance the detectability of analytes in complex mixtures.

- Spectroscopic Methods : Its derivatives are analyzed using NMR and mass spectrometry for structural elucidation.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Similar in reactivity but lacks the dioxaborolane ring, making it less versatile in certain reactions.

2-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of an ethylphenyl group, affecting its steric and electronic properties.

Uniqueness

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the ethylphenyl group and the dioxaborolane ring. This combination imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications where other boron compounds may not be as effective.

Activité Biologique

Overview

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity and utility in various chemical reactions. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

- IUPAC Name : this compound

- Molecular Formula : C14H21BO2

- Molecular Weight : 232.13 g/mol

- CAS Number : 1075719-87-7

The biological activity of this compound primarily revolves around its role as a reagent in cross-coupling reactions such as the Suzuki–Miyaura coupling. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The organoboron compound transfers its organic group to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst while forming a new carbon-carbon bond.

These reactions are crucial for synthesizing complex organic molecules that may exhibit biological activity.

Anticancer Activity

Recent studies have indicated that organoboron compounds like this compound possess potential anticancer properties. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

- Study Findings : In vitro assays have shown that dioxaborolane derivatives can inhibit the growth of certain bacterial strains. This activity is believed to stem from their ability to disrupt bacterial cell membranes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and applications of this compound compared to other similar organoboron compounds:

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anticancer and antimicrobial | Organic synthesis and drug development |

| Phenylboronic acid | Moderate antibacterial | Synthesis of biaryl compounds |

| 4-Methylphenylboronic acid | Limited anticancer | Cross-coupling reactions |

Propriétés

IUPAC Name |

2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYRLTVCNLGXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.